molecular formula C9H7ClN2O B14845535 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile

4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile

Cat. No.: B14845535
M. Wt: 194.62 g/mol
InChI Key: WUJJDRXRHDPJIH-UHFFFAOYSA-N
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Description

4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile is a heterocyclic compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol This compound is characterized by the presence of a pyridine ring substituted with acetyl, chloromethyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-acetylpyridine with chloromethyl cyanide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The acetyl group can be oxidized to form carboxylic acids or reduced to form alcohols.

    Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, alcohols, and fused ring systems.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The acetyl and chloromethyl groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Acetyl-6-(chloromethyl)pyridine-2-carbonitrile include:

    4-Acetylpyridine: Lacks the chloromethyl and carbonitrile groups, making it less reactive in certain chemical reactions.

    6-Chloromethylpyridine-2-carbonitrile: Lacks the acetyl group, affecting its chemical properties and reactivity.

    4-Acetyl-2-cyanopyridine:

Uniqueness

This compound is unique due to the presence of all three functional groups (acetyl, chloromethyl, and carbonitrile) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in chemical synthesis, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-acetyl-6-(chloromethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C9H7ClN2O/c1-6(13)7-2-8(4-10)12-9(3-7)5-11/h2-3H,4H2,1H3

InChI Key

WUJJDRXRHDPJIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C#N)CCl

Origin of Product

United States

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